molecular formula C11H13P B12819333 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole CAS No. 15450-93-8

2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole

Cat. No.: B12819333
CAS No.: 15450-93-8
M. Wt: 176.19 g/mol
InChI Key: CWKYHZMWPLSOFA-UHFFFAOYSA-N
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Description

2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole is a chemical compound with the molecular formula C11H13P. It is a member of the phosphole family, characterized by a five-membered ring containing a phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole typically involves the reaction of phosphorus with dibenzoylmethane to form the phosphole ring. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole involves its interaction with specific molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole stands out due to its specific ring structure and the presence of a phosphorus atom, which imparts unique reactivity and catalytic properties. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-methyl-1-phenyl-2,5-dihydrophosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13P/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKYHZMWPLSOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCP(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400518
Record name 2,5-DIHYDRO-3-METHYL-1-PHENYL-1H-PHOSPHOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-93-8
Record name 2,5-DIHYDRO-3-METHYL-1-PHENYL-1H-PHOSPHOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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